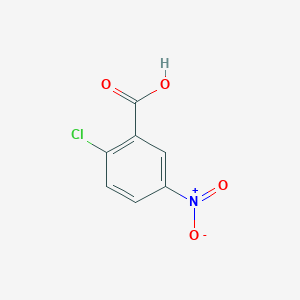

2-Chloro-5-nitrobenzoic acid

Description

Contextualizing Substituted Benzoic Acids in Contemporary Chemical Science

Substituted benzoic acids are a class of organic compounds that form the foundational backbone for a vast array of molecules with significant applications in science and industry. mdpi.comresearchgate.net These aromatic carboxylic acids, characterized by a benzene ring attached to a carboxyl group with additional functional groups at various positions, are pivotal in medicinal chemistry and materials science. mdpi.comresearchgate.net Their utility stems from the diverse chemical properties imparted by different substituents on the benzene ring, which can be tailored to achieve specific biological activities or material characteristics. mdpi.com

In the pharmaceutical sector, substituted benzoic acid derivatives are instrumental as precursors or active ingredients in a wide range of drugs. mdpi.com For instance, they are key components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac, which is derived from 2-chlorobenzoic acid. mdpi.com Furthermore, their structural motifs are found in compounds developed as potent inhibitors for various enzymes, highlighting their importance in drug discovery programs. researchgate.netuef.fi Research has explored their potential in developing novel anti-inflammatory, anti-tuberculosis, and PPARα agonist agents. uef.firesearchgate.netnih.gov Beyond medicine, these compounds are indispensable in the agrochemical industry for creating pesticides and in the manufacturing of dyes and food additives. mdpi.comgithub.com The inherent reactivity of the carboxylic acid group, combined with the electronic effects of the ring substituents, makes them versatile intermediates for organic synthesis. guidechem.com

Significance of 2-Chloro-5-nitrobenzoic Acid as a Versatile Chemical Synthon

Among the many substituted benzoic acids, this compound stands out as a particularly versatile chemical synthon in organic synthesis. chemimpex.comguidechem.com A synthon is a conceptual building block used by chemists to plan the synthesis of more complex molecules. The unique arrangement of the chloro, nitro, and carboxylic acid functional groups on the benzene ring of this compound provides a platform for a wide range of chemical transformations. guidechem.comguidechem.com

The reactivity of its functional groups allows it to be a crucial intermediate in the production of pharmaceuticals, agrochemicals, and organic pigments. guidechem.comchemimpex.comguidechem.comissuu.com The carboxylic acid group can be readily converted into esters, acid chlorides, or amides. guidechem.comrsc.org Simultaneously, the chloro and nitro groups offer sites for various reactions. For example, the chlorine atom can be substituted, and the nitro group can be reduced to an amine, opening pathways to different classes of compounds. guidechem.comrsc.org This multi-functionality makes this compound a valuable starting material for constructing complex molecular architectures tailored for specific applications. github.comchemimpex.com It is frequently used to introduce the 2-chloro-5-nitrobenzoyl moiety into larger molecules or to be transformed into other key intermediates. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2516-96-3 sigmaaldrich.com |

| Molecular Formula | C₇H₄ClNO₄ sigmaaldrich.com |

| Molecular Weight | 201.56 g/mol sigmaaldrich.com |

| Appearance | Light yellow to light yellow-green crystalline powder chemicalbook.com |

| Melting Point | 165-168 °C sigmaaldrich.com |

| Solubility | Sparingly soluble in water guidechem.com |

| InChI Key | QUEKGYQTRJVEQC-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | C1=CC(=C(C=C1N+[O-])C(=O)O)Cl guidechem.com |

Scope and Research Trajectories for this compound

The research applications of this compound are diverse, reflecting its chemical versatility. Its role as a key intermediate is well-established in several fields, and ongoing research continues to expand its utility.

Detailed Research Findings:

Pharmaceutical Synthesis: The compound is a critical building block in the development of new therapeutic agents. chemimpex.comguidechem.com It is used to synthesize sesquiterpenoids with potential antibacterial activity and substituted phenyl oxazoles that act as novel LSD1 inhibitors with antiproliferative properties. chemicalbook.comcymitquimica.com It also serves as an intermediate in the creation of cathepsin L inhibitors and anti-diarrheal agents. chemicalbook.comcymitquimica.comarveelabs.com

Agrochemical Development: In the agricultural sector, this compound is an intermediate for crop protection products, including pesticides and herbicides like Butafenacil. github.comchemimpex.comarveelabs.com Its derivatives are integral to formulating effective agrochemicals that help improve crop yields. chemimpex.com

Material Science and Coordination Chemistry: Researchers have utilized this compound as a ligand to form coordination polymers. For instance, it reacts with Europium(III) to create a red luminescent one-dimensional coordination polymer. sigmaaldrich.comchemicalbook.com Such materials are of interest for their potential applications in optics and electronics. It has also been used in the synthesis of specialty polymers. chemimpex.com

Organic Synthesis and Methodology: The compound is a model substrate for developing new synthetic methods. It undergoes microwave-assisted, regioselective amination with various amines to produce N-substituted 5-nitroanthranilic acid derivatives. sigmaaldrich.comchemicalbook.com This reactivity is valuable for creating libraries of compounds for further study. chemicalbook.com

Supramolecular Chemistry: Research has explored the use of this compound in forming co-crystals with other molecules, such as fluconazole and pyrazine. researchgate.net These studies provide insight into intermolecular interactions like hydrogen bonding and help in the field of crystal engineering, which aims to design solids with specific properties. researchgate.net

The market for this compound is projected to experience steady growth, driven by its increasing demand in the pharmaceutical and agrochemical industries. github.comissuu.com Future research is likely to focus on developing more sustainable and efficient synthesis processes for the compound and its derivatives. github.com Furthermore, its role as a versatile building block ensures its continued use in the discovery of novel molecules with unique biological and material properties. github.comchemimpex.com

Propriétés

IUPAC Name |

2-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEKGYQTRJVEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062485 | |

| Record name | Benzoic acid, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | 2-Chloro-5-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000189 [mmHg] | |

| Record name | 2-Chloro-5-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2516-96-3 | |

| Record name | 2-Chloro-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-5-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27EEY2MW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2-chloro-5-nitrobenzoic Acid

Established Synthetic Routes for 2-Chloro-5-nitrobenzoic Acid

Traditional synthesis of this compound relies on several well-documented chemical transformations. These established routes are foundational in the industrial production of this compound.

Nitration of 2-Chlorobenzoic Acid: Reaction Optimization and Isomer Control

The most common and industrially significant method for synthesizing this compound is the direct nitration of 2-Chlorobenzoic acid. google.com This electrophilic aromatic substitution reaction involves treating 2-Chlorobenzoic acid with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The chloro and carboxylic acid groups on the starting material are ortho-, para-directing and meta-directing, respectively. The nitration of 2-chlorobenzoic acid primarily yields two isomers: the desired this compound and the undesired 2-chloro-3-nitrobenzoic acid. google.com The key to an efficient process lies in optimizing reaction conditions to maximize the formation of the 5-nitro isomer and facilitate its separation.

Reaction optimization focuses on several key parameters:

Temperature: Controlling the reaction temperature is crucial for selectivity and safety. Procedures often specify maintaining a low temperature, for instance below 0°C or between 30-40°C, during the addition of the nitrating agent to prevent the formation of by-products. google.comprepchem.com

Reagent Ratios: The ratio of sulfuric acid to 2-chlorobenzoic acid is a critical factor. A higher volume of sulfuric acid acts as a solvent and helps to keep the nitrated product in solution, allowing for effective agitation. google.com

Purification: After the reaction, the crude product is typically precipitated by pouring the reaction mixture onto ice. prepchem.com Purification often involves recrystallization from boiling water or a process of alkali dissolution and acid precipitation to separate the isomers and remove unreacted starting material. prepchem.compatsnap.com A process involving dissolving the crude product in an alkali solution to a specific pH (around 7.5) leverages the different properties of the isomeric sodium salts for purification before re-precipitation of the final product. patsnap.com

A reported laboratory preparation specifies stirring 2-chlorobenzoic acid in 100% sulfuric acid and cooling it to below 0°C. prepchem.com A mixture of 80% nitric acid and 100% sulfuric acid is then added dropwise. prepchem.com This method, after recrystallization, can yield a pure product of up to 92%. prepchem.com An industrial production process describes using a weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid of 3.5-4.5:1, with a reaction temperature controlled at 30-40°C, achieving a product yield of over 85% and a purity of at least 99.5%. google.com

Table 1: Reaction Conditions for Nitration of 2-Chlorobenzoic Acid

| Parameter | Laboratory Scale Procedure prepchem.com | Industrial Process google.com |

|---|---|---|

| Starting Material | Pure o-chlorobenzoic acid | o-chlorobenzoic acid |

| Nitrating Agent | Mixture of 80% nitric acid and 100% sulfuric acid | Nitric acid |

| Solvent/Catalyst | 100% Sulfuric acid | Concentrated sulfuric acid |

| Temperature | < 0°C | 30 - 40°C |

| Yield | ~92% | > 85% |

| Purity | Not specified, requires recrystallization | ≥ 99.5% |

Oxidation of 2-Chloro-5-nitrobenzyl Alcohol

Another established, though less direct, route to this compound involves the oxidation of a primary alcohol. The synthesis starts with the oxidation of 2-Chloro-5-nitrobenzyl alcohol. This transformation is a standard reaction in organic chemistry where a primary alcohol is converted to a carboxylic acid.

The oxidation of primary alcohols to carboxylic acids requires a strong oxidizing agent. libretexts.org Common reagents for this purpose include:

Potassium permanganate (KMnO₄) in acidic or alkaline conditions. vedantu.com

Chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. libretexts.org

Pyridinium chlorochromate (PCC) can be used, but it typically stops the oxidation at the aldehyde stage. For the full conversion to a carboxylic acid, stronger conditions or specific catalytic systems are needed. libretexts.orgorganic-chemistry.org

For the specific conversion of 2-Chloro-5-nitrobenzyl alcohol, the alcohol would be heated under reflux with an excess of a strong oxidizing agent like acidified potassium permanganate. vedantu.com The reaction proceeds first through the oxidation of the alcohol to the intermediate aldehyde (2-chloro-5-nitrobenzaldehyde), which is then further oxidized under the reaction conditions to the final carboxylic acid product. libretexts.org The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring makes the benzyl alcohol substrate stable under these oxidative conditions.

Emerging and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. Research into the synthesis of this compound reflects these goals.

One-Pot Synthesis Protocols and Yield Enhancement

To improve process efficiency and minimize waste, protocols have been developed that aim to maximize yield and purity in a streamlined manner. A patented production process for this compound from o-chlorobenzoic acid is designed for high yield and strong operability. google.com This process can be viewed as a sequential, one-pot-like approach focused on yield enhancement.

Flow Chemistry Applications in this compound Production

The synthesis of this compound, traditionally performed in batch reactors, is increasingly being explored through the lens of continuous flow chemistry to enhance safety, efficiency, and scalability. While specific, dedicated studies on the flow synthesis of this exact compound are emerging, the principles of flow chemistry are highly applicable to its core production step: the nitration of 2-chlorobenzoic acid.

Nitration reactions are notoriously exothermic and can pose significant safety risks in large-scale batch production due to potential thermal runaways. Flow chemistry mitigates these risks by utilizing microreactors or tube reactors with a very high surface-area-to-volume ratio. This setup allows for superior heat exchange and precise temperature control, preventing the formation of hot spots and reducing the creation of undesired by-products, such as the 2-chloro-3-nitrobenzoic acid isomer. prepchem.comgoogle.com

In a typical conceptual flow process, streams of 2-chlorobenzoic acid dissolved in a solvent (like concentrated sulfuric acid) and the nitrating agent (a mixture of nitric and sulfuric acid) would be continuously pumped and mixed at a specific junction. The reaction mixture then flows through a temperature-controlled reactor coil for a defined residence time, ensuring complete conversion. This method offers significant advantages:

Enhanced Safety: The small reaction volume at any given moment minimizes the risk associated with highly exothermic processes.

Improved Yield and Purity: Precise control over temperature, mixing, and residence time leads to higher selectivity for the desired 5-nitro isomer and minimizes the formation of impurities. google.compatsnap.com

Scalability: Production can be easily scaled up by running the flow system for longer periods or by "numbering-up" (running multiple systems in parallel).

Process Integration: Flow synthesis can be integrated into multistep processes. For instance, the synthesis of mesalamine, an active pharmaceutical ingredient, has been demonstrated using a multistep flow process that includes nitration, hydrolysis, and hydrogenation steps, starting from materials like this compound. researchgate.net

This shift towards continuous manufacturing represents a significant advancement, aligning the production of foundational chemical intermediates like this compound with modern principles of green and sustainable chemistry.

Mechanistic Insights into this compound Formation

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of 2-chlorobenzoic acid. google.com This reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring, a process whose outcome is dictated by the electronic properties of the substituents already present on the ring.

Electrophilic Aromatic Substitution Dynamics

The core mechanism for the nitration of 2-chlorobenzoic acid follows the canonical steps of electrophilic aromatic substitution. The process is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid.

Formation of the Electrophile: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid is unstable and loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The electron-rich benzene ring of 2-chlorobenzoic acid attacks the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.

Deprotonation and Re-aromatization: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This action restores the stable aromatic system, yielding the final product, this compound. youtube.com

The reaction is carefully controlled, often at low temperatures (e.g., below 0°C to 10°C), to manage the exothermicity and prevent over-nitration or the formation of unwanted isomers. prepchem.compatsnap.com

Table 1: Typical Reaction Conditions for the Nitration of o-Chlorobenzoic Acid

| Parameter | Condition | Source(s) |

| Starting Material | o-Chlorobenzoic acid | prepchem.com, google.com, patsnap.com |

| Nitrating Agent | Mixture of concentrated nitric acid and concentrated sulfuric acid | prepchem.com, patsnap.com |

| Reagent Ratio (w/w) | Concentrated H₂SO₄ to o-Chlorobenzoic Acid: (3.5-4.5):1 | google.com, patsnap.com |

| Temperature | Controlled below 0°C, or between -5°C and 5°C | prepchem.com, patsnap.com |

| Reaction Time | ~1-2 hours for addition, followed by holding for several hours | prepchem.com, patsnap.com |

| Workup | Quenching on ice, followed by filtration and recrystallization | prepchem.com |

Regioselectivity and Stereochemical Considerations in Synthesis

The position of the incoming nitro group is not random but is directed by the two substituents already present on the benzene ring: the chloro group (-Cl) at position 2 and the carboxylic acid group (-COOH) at position 1.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making electrophilic substitution more difficult. It directs incoming electrophiles to the positions meta to itself (positions 3 and 5).

Chloro Group (-Cl): This group is also deactivating due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs of electrons can be donated to the ring via a resonance effect, stabilizing the arenium ion intermediate when substitution occurs at the ortho (position 6) and para (position 5) positions. quora.com

In the case of 2-chlorobenzoic acid, the directing effects of the two groups are cooperative. The carboxylic acid group directs the incoming nitronium ion to positions 3 and 5, while the chloro group directs it to positions 5 (para) and 6 (ortho). The 5-position is favored by both groups. While the 3-position is also activated by the carboxylic group's meta-directing influence, substitution at the 5-position is sterically less hindered and electronically favored by the para-directing chloro group. This leads to this compound being the major product. google.com A smaller amount of the 2-chloro-3-nitrobenzoic acid isomer is often formed as a byproduct. patsnap.com

Table 2: Directing Influence of Substituents in the Nitration of 2-Chlorobenzoic Acid

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for NO₂⁺ |

| Carboxylic Acid | 1 | Deactivating | meta | 3, 5 |

| Chlorine | 2 | Deactivating | ortho, para | 5, 6 |

| Combined Influence | 5 (Major), 3 (Minor) |

There are no stereochemical considerations in the synthesis of this compound. The starting material, intermediate, and final product are all achiral molecules, and the reaction does not create any new stereocenters.

Chemical Reactivity and Derivatization of 2-chloro-5-nitrobenzoic Acid

Transformations of the Carboxyl Group

The carboxylic acid moiety of 2-chloro-5-nitrobenzoic acid readily undergoes reactions typical of this functional group, including esterification, amidation, and conversion to the corresponding acid chloride. These transformations are fundamental for the synthesis of a wide range of derivatives.

The esterification of this compound can be achieved through various standard methods, such as the Fischer-Speier esterification with an alcohol in the presence of a strong acid catalyst. The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring influences the reactivity of the carboxyl group. Kinetic studies of the esterification of substituted benzoic acids have shown that electron-withdrawing groups can affect the rate of reaction by modifying the electrophilicity of the carboxyl carbon. For instance, studies on related substituted benzoic acids reveal the electronic effects of substituents on reaction rates.

Methyl 2-chloro-5-nitrobenzoate is a common derivative formed through esterification. jst.go.jp The reaction kinetics are influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol used.

This compound can be converted to its corresponding amides through reaction with amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents. A direct amidation can also be achieved under certain conditions. For instance, microwave-assisted amination of this compound with various aliphatic and aromatic amines has been shown to produce N-substituted 5-nitroanthranilic acid derivatives in high yields. nih.govsigmaaldrich.com This method is notable for being catalyst-free. nih.gov

The mechanistic pathway for amidation often involves the initial activation of the carboxyl group, followed by nucleophilic attack by the amine. In the case of direct amidation at high temperatures, a tetrahedral intermediate is formed, which then collapses to the amide product with the elimination of water.

The conversion of this compound to 2-chloro-5-nitrobenzoyl chloride is a key step for synthesizing a variety of derivatives, including esters and amides, under milder conditions than direct esterification or amidation. ambeed.com This transformation is typically accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is significantly more reactive than the parent carboxylic acid due to the excellent leaving group ability of the chloride ion. This enhanced reactivity facilitates reactions with a broader range of nucleophiles.

Amidation Reactions and Mechanistic Pathways

Modifications at the Aromatic Ring System

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group, particularly at positions ortho and para to the chlorine atom. masterorganicchemistry.com

The chlorine atom at the C2 position is susceptible to displacement by various nucleophiles. The nitro group at the C5 position (para to the chloro group) strongly activates the ring for this type of reaction by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. researchgate.net

Under alkaline conditions, the chloro group of this compound can be displaced by a hydroxyl group via a nucleophilic aromatic substitution reaction to yield 2-hydroxy-5-nitrobenzoic acid. researchgate.netenvironmentclearance.nic.in This hydrolysis is a critical step in the synthesis of various pharmaceutical intermediates, such as mesalamine. researchgate.net

The reaction is typically carried out using an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). researchgate.netpatsnap.com The choice of base and reaction conditions (temperature and time) can significantly impact the yield and purity of the product. researchgate.net For example, studies have shown that using KOH can lead to a higher conversion rate compared to NaOH or sodium carbonate. researchgate.net

Table 1: Optimization of Alkaline Hydrolysis of this compound

| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 1 | Sodium Carbonate | - | - | Incomplete | researchgate.net |

| 2 | NaOH | - | - | 79.6 | researchgate.net |

| 3 | KOH | - | - | 98.9 | researchgate.net |

This table is a representation of findings from a study on the optimization of reaction conditions. Specific temperatures and times were part of the experimental parameters but are summarized here to show the comparative efficacy of the bases.

The mechanism involves the attack of the hydroxide ion (OH⁻) at the carbon atom bearing the chlorine. This is followed by the formation of the resonance-stabilized Meisenheimer intermediate, and subsequent departure of the chloride ion to yield the final product, 2-hydroxy-5-nitrobenzoic acid. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) on the Chloro Group

Amination Reactions to Yield N-Substituted 5-Nitroanthranilic Acid Derivatives

This compound serves as a key precursor in the synthesis of N-substituted 5-nitroanthranilic acid derivatives. These derivatives are valuable building blocks for various pharmacologically active molecules. acs.orgacs.org A notable method for this transformation is a regioselective amination reaction that can be carried out under microwave irradiation. acs.orgacs.orgnih.govsigmaaldrich.com This approach involves reacting this compound with a diverse range of aliphatic and aromatic amines. acs.orgacs.orgsigmaaldrich.comscientificlabs.ie

Significantly, this reaction can proceed efficiently without the need for a catalyst or solvent, offering a more environmentally friendly and simplified synthetic route. acs.orgacs.orgresearchgate.netresearchgate.net Under microwave-assisted conditions, the reaction can achieve high yields, often exceeding 99%, within a short reaction time of 5 to 30 minutes at temperatures ranging from 80 to 120 °C. acs.orgacs.orgnih.govresearchgate.netresearchgate.net The resulting N-substituted 5-nitroanthranilic acids can be further modified, for instance, by reducing the nitro group to an amine, to produce a variety of aniline derivatives. acs.org

Alternative methods for the amination of 2-chlorobenzoic acids include copper-catalyzed cross-coupling reactions. nih.gov These reactions, often referred to as Ullmann or Buchwald-Hartwig aminations, can also produce N-aryl anthranilic acid derivatives in high yields. nih.govekb.eg However, these methods typically require a metal catalyst, and may involve longer reaction times and the use of organic solvents. researchgate.net The development of catalyst-free and solvent-free methods, such as the microwave-assisted amination, represents a significant advancement in the synthesis of these important compounds. acs.orgacs.org

Table 1: Examples of N-Substituted 5-Nitroanthranilic Acid Derivatives from this compound

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | N-Phenyl-5-nitroanthranilic acid | Microwave, 80-120 °C, 5-30 min | >99 | acs.orgacs.org |

| Various Arylamines | N-Aryl-5-nitroanthranilic acids | Superheated water, K₂CO₃, 150-190 °C, 2-3 h | Good | researchgate.net |

| Aliphatic Amines | N-Alkyl-5-nitroanthranilic acids | Microwave, 80-120 °C, 5-30 min | High | acs.orgacs.org |

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group in this compound to an amine functionality is a crucial transformation, yielding 2-chloro-5-aminobenzoic acid. This product is a valuable intermediate in the synthesis of various organic compounds. google.comgoogleapis.com A variety of reducing agents and methods can be employed for this conversion, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgresearchgate.nettandfonline.comtandfonline.com

Commonly used methods for the reduction of aromatic nitro compounds to anilines include:

For instance, the reduction of this compound has been historically achieved using zinc and hydrochloric acid. google.com A more modern and controlled process involves the reduction in an iron-based medium, followed by careful pH adjustment to isolate the desired 2-chloro-5-aminobenzoic acid. google.comgoogleapis.com The tolerance of the chloro-substituent to many of these reduction conditions is a key advantage, allowing for the selective transformation of the nitro group. researchgate.nettandfonline.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Key Features | Reference(s) |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Widely used, can be highly efficient. | wikipedia.orgresearchgate.net |

| Iron in Acidic Media (Béchamp Reduction) | Industrial scale, cost-effective. | researchgate.net |

| Iron-Ammonium Chloride (Fe-NH₄Cl) | Mild, neutral, selective, tolerates halogens. | tandfonline.com |

| Tin(II) Chloride (SnCl₂) | Effective laboratory-scale reagent. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Used for selective reductions. | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions

Miyaura Borylation for Boronic Acid Precursors

The Miyaura borylation is a powerful palladium-catalyzed reaction that converts aryl halides into aryl boronic esters. alfa-chemistry.comorganic-chemistry.org This reaction is instrumental in preparing precursors for subsequent Suzuki-Miyaura coupling reactions. alfa-chemistry.comorganic-chemistry.org In the context of this compound, its derivative, 2-chloro-5-nitrophenylboronic acid pinacol ester, can be synthesized, although direct borylation of the acid itself is less common. More typically, a related aryl halide is used as the starting material. sigmaaldrich.com

The general Miyaura borylation reaction involves the coupling of an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org A key aspect of this reaction is the choice of a mild base, such as potassium acetate (KOAc), to prevent the borylated product from undergoing a subsequent Suzuki coupling. organic-chemistry.org The reaction exhibits good tolerance to a variety of functional groups, including nitro groups. alfa-chemistry.com

The resulting aryl boronic esters, such as 2-chloro-5-nitrophenylboronic acid pinacol ester, are stable, crystalline solids that can be purified by chromatography and are generally stable to air. organic-chemistry.orgsigmaaldrich.com These compounds serve as crucial building blocks for introducing the 2-chloro-5-nitrophenyl moiety into more complex molecules via Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with 2-Chloro-5-nitrophenylboronic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide or triflate. libretexts.org (2-Chloro-5-nitrophenyl)boronic acid and its derivatives are valuable reagents in these reactions for constructing biaryl structures. cymitquimica.com

This coupling reaction is widely used in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgnih.gov The reaction typically employs a palladium catalyst, a base, and a suitable solvent. nih.govresearchgate.net The presence of the electron-withdrawing nitro group and the chloro substituent on the phenylboronic acid can influence its reactivity. cymitquimica.com

For example, 2-chloro-5-nitrophenylboronic acid can be coupled with various aryl halides to synthesize a range of substituted biaryl compounds. These products can be intermediates in the synthesis of pharmaceuticals and other functional materials. cymitquimica.com The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are often optimized to achieve high yields and selectivity. nih.govresearchgate.netbeilstein-journals.org

Table 3: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Organoboron Reagent | Boron-containing coupling partner | (2-Chloro-5-nitrophenyl)boronic acid, Arylboronic esters |

| Organohalide/Triflate | Halide- or triflate-containing coupling partner | Aryl bromides, aryl chlorides, aryl triflates |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Base | Activates the organoboron reagent and neutralizes the acid formed | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, Water, Acetonitrile |

Catalytic Applications of this compound and Its Derivatives

Role as a Catalyst in Friedel-Crafts Reactions

While this compound itself is not typically used as a catalyst, its derivative, 2-chloro-5-nitrobenzoyl chloride, is a key reactant in Friedel-Crafts acylation reactions, which are catalyzed by Lewis acids. google.com In these reactions, an acyl chloride, such as 2-chloro-5-nitrobenzoyl chloride, reacts with an aromatic compound in the presence of a catalyst like aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃) to form a ketone. google.com

For instance, 2-chloro-5-nitrobenzoyl chloride can be used to synthesize 2-chloro-5-nitrophenyl-4'-methoxybenzophenone through a Friedel-Crafts acylation with anisole, catalyzed by anhydrous aluminum trichloride. google.com The efficiency and yield of such reactions can be influenced by factors like the choice of catalyst, solvent, and reaction temperature. google.com Optimizing these parameters is crucial to mitigate side reactions and improve the yield of the desired acylated product.

The role of the catalyst, typically a strong Lewis acid, is to activate the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction. The nitro group on the benzoyl chloride is a strong deactivating group, which can make the acylation reaction more challenging, sometimes leading to lower yields.

Ligand Design in Coordination Chemistry

This compound (2-Cl-5-NBA) and its conjugate base, 2-chloro-5-nitrobenzoate, are recognized for their utility as versatile ligands in the field of coordination chemistry. The molecule's structure, featuring a carboxylate group, a nitro group, and a chloro substituent attached to an aromatic ring, allows for a variety of coordination modes with metal ions. This versatility enables the construction of diverse and complex supramolecular architectures, including discrete mononuclear and binuclear complexes, as well as one-, two-, and three-dimensional coordination polymers. dntb.gov.uamdpi.comidsi.md

The carboxylate group is the most common coordination site, capable of binding to metal centers in monodentate, bidentate (chelating or bridging), and even more complex manners. idsi.mdnih.gov The presence and position of the electron-withdrawing nitro and chloro groups on the benzene ring also influence the electronic properties of the ligand and can participate in coordination, leading to the formation of stable and structurally interesting metal-organic frameworks (MOFs) and coordination polymers. idsi.mdgoogle.com

Research has demonstrated the ability of 2-chloro-5-nitrobenzoate to form complexes with a wide range of metal ions, including transition metals, lanthanides, and alkali metals. dntb.gov.uaidsi.mdniscpr.res.in The specific coordination environment is often influenced by factors such as the nature of the metal ion, the solvent system used, pH, and the presence of ancillary ligands. mdpi.comnih.gov

Research Findings in Coordination Chemistry

Detailed studies have elucidated the structure and properties of several coordination compounds derived from this compound.

Lanthanide Complexes: this compound has been used to synthesize complexes with light lanthanide ions (La, Ce, Pr, Nd, Sm, Eu, Gd). niscpr.res.in These complexes typically form as dihydrates with a general formula of Ln(C₇H₃ClNO₄)₃·2H₂O. niscpr.res.in In these compounds, the carboxylate group of the ligand coordinates to the lanthanide ion. niscpr.res.in Notably, a one-dimensional coordination polymer with Europium(III) has been synthesized, which exhibits red luminescence, highlighting the potential for creating functional optical materials. chemicalbook.comchemicalbook.in

Transition Metal Complexes: Several ternary metal complexes have been synthesized using this compound in conjunction with other heterocyclic ligands like 1,10-phenanthroline and 2,2'-dipyridyl. dntb.gov.ua For instance, a binuclear copper(II) complex was formed where two oxygen atoms from the carboxylate groups of 2-chloro-5-nitrobenzoate bridge two copper atoms. dntb.gov.ua In another example, a nickel(II) complex with this compound and 1,10-phenanthroline resulted in a six-coordinate distorted octahedral geometry. dntb.gov.uacolab.ws A silver(I) complex has also been synthesized where the silver atom is three-coordinated by two pyridine nitrogen atoms and one oxygen atom from a 2-chloro-5-nitrobenzoate ligand, forming a distorted T-shaped geometry. tandfonline.com

Alkali Metal Coordination Polymers: The reaction of this compound with potassium iodide (KI) has been shown to produce a two-dimensional (2D) coordination polymer. idsi.md In this structure, the potassium ion is nine-coordinated. The carboxylate group acts as a chelate-tetradentate ligand, the nitro group coordinates in a monodentate fashion, and remarkably, the chlorine atom also participates in coordination with a bidentate interaction. idsi.md This contrasts with other similar structures where the chlorine atom often remains inactive, demonstrating the ligand's adaptability. idsi.md

The following table summarizes selected coordination complexes synthesized using this compound as a ligand, showcasing its diverse coordinating capabilities.

| Metal Ion(s) | Ancillary Ligand(s) | Complex Formula/Type | Coordination Details | Reference(s) |

| Cu(II) | 1,10-phenanthroline | Binuclear Cluster | Carboxylate oxygen atoms bridge two Cu atoms. | dntb.gov.ua |

| Ni(II) | 1,10-phenanthroline | Mononuclear Complex | Six-coordinate twisted octahedron. | dntb.gov.ua |

| Co(II) | 2,2'-dipyridyl, Methanol | Mononuclear Complex | Six-coordinate distorted octahedral geometry. | dntb.gov.ua |

| Eu(III) | Not specified | 1D Coordination Polymer | Exhibits red luminescence. | chemicalbook.comchemicalbook.in |

| La, Ce, Pr, Nd, Sm, Eu, Gd | Water | Ln(C₇H₃ClNO₄)₃·2H₂O | Polycrystalline compounds with a 1:3 metal-to-ligand ratio. | niscpr.res.in |

| K(I) | Water | 2D Coordination Polymer | 9-coordinate K+. Carboxylate is chelate-tetradentate, nitro is monodentate, Cl is bidentate. | idsi.md |

| Ag(I) | 3-methyl-2-aminopyridine | [Ag(C₇H₃ClNO₄)(C₆H₈N₂)₂] | 3-coordinate, distorted T-shaped geometry. | tandfonline.com |

Advanced Characterization and Computational Studies of 2-chloro-5-nitrobenzoic Acid Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of CNBA and monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-chloro-5-nitrobenzoic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. mdpi.com

In the ¹H NMR spectrum of CNBA, typically recorded in a solvent like DMSO-d₆, distinct signals for the aromatic protons can be observed. iucr.org The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the carboxylic acid group.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. mdpi.com The signals for the carboxyl carbon and the aromatic carbons attached to the electron-withdrawing groups appear at characteristic chemical shifts. iucr.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H | Aromatic Protons | DMSO-d₆ |

| ¹³C | Carboxyl Carbon | DMSO-d₆ |

| ¹³C | Aromatic Carbons | DMSO-d₆ |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for monitoring chemical reactions involving this compound. chemicalbook.com

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The spectrum of CNBA exhibits characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group. iucr.orgnist.gov Changes in the positions and intensities of these bands can be used to follow the progress of reactions, such as the formation of salts or co-crystals where the carboxylic acid group is involved in hydrogen bonding. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring and the nitro group are chromophores that absorb UV light at specific wavelengths. The formation of new species during a reaction can lead to shifts in the absorption maxima, which can be monitored to determine reaction kinetics and endpoints.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | ~2865 | Stretching Vibration |

| C=O (Carboxylic Acid) | ~1702 | Stretching Vibration |

| NO₂ (Nitro Group) | ~1542, ~1323 | Asymmetric & Symmetric Stretching |

Note: Wavenumbers are approximate and can be influenced by the physical state (solid or solution) and intermolecular interactions. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering unparalleled insights into the structure of CNBA and its derivatives.

SCXRD analysis of CNBA co-crystals and salts has shown that it can form complexes with various co-formers, including pharmaceutically relevant compounds. wits.ac.zafigshare.com The resulting crystal structures often exhibit complex hydrogen-bonding networks and other intermolecular interactions that define the supramolecular assembly. iucr.org

The principles of crystal engineering are actively applied to design and synthesize new solid forms of this compound with tailored properties. acs.org By selecting appropriate co-formers, it is possible to create co-crystals or salts with modified physical characteristics. wits.ac.zaacs.org

The formation of a co-crystal versus a salt is often predicted based on the difference in pKa values (ΔpKa) between CNBA and its co-former. acs.org Generally, a ΔpKa greater than 3 favors salt formation, while a smaller difference often leads to co-crystals. acs.org However, the crystalline environment also plays a crucial role, and a "salt-cocrystal continuum" exists where the outcome is not always straightforward. acs.org Studies on CNBA have contributed to a better understanding of these principles. wits.ac.zafigshare.com

The supramolecular structures of this compound systems are dominated by a variety of intermolecular interactions, with hydrogen bonding playing a primary role.

In co-crystals with nitrogen-containing compounds like nicotinamide or quinoline derivatives, strong O–H···N hydrogen bonds are typically formed between the carboxylic acid of CNBA and the nitrogen atom of the co-former. iucr.orgiucr.org These primary interactions are often supported by a network of weaker hydrogen bonds, such as N–H···O and C–H···O, which further stabilize the crystal lattice. researchgate.netiucr.org

Halogen Bonding and its Role in Crystal Stabilization

Halogen bonding plays a significant role in the stabilization of crystal structures containing this compound (CNBA). This interaction, which involves a halogen atom acting as an electrophilic species, contributes to the formation of diverse supramolecular architectures. In the crystal structures of CNBA and its derivatives, the chlorine atom can participate in various non-covalent interactions, including halogen bonds with oxygen atoms (Cl···O). acs.org These interactions, though often considered weak, are crucial in directing the assembly of molecules in the solid state.

The significance of halogen bonding is particularly evident in how it influences the packing of molecules. It can act as a directional force, guiding the arrangement of molecules into specific patterns. The anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole, is the basis for this directional interaction. mdpi.com In the context of this compound, the chlorine atom's ability to form these directed interactions contributes to the robustness and specific geometry of the resulting crystal structures. acs.orgmdpi.com Research on related chloronitrobenzoic acid derivatives has shown that halogen bonding can be a key factor in the design of functional materials with tailored properties. mdpi.com

Hirshfeld Surface Analysis and Quantitative Interaction Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For this compound and its co-crystals, this analysis provides detailed insights into the nature and relative importance of various non-covalent contacts, including hydrogen bonds, halogen bonds, and van der Waals forces. iucr.orgresearchgate.netiucr.orgmdpi.com

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of close intermolecular contact. iucr.org

In studies of co-crystals involving this compound, Hirshfeld surface analysis has been used to visualize the O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds that are often the primary drivers of the supramolecular assembly. iucr.orgresearchgate.net The analysis also highlights weaker interactions, such as π–π stacking and halogen bonds, which play a secondary but important role in stabilizing the crystal structure. iucr.orgresearchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. For a co-crystal of this compound and nicotinamide, the fingerprint plot revealed the relative contributions of different interactions. The analysis showed significant contributions from O···H/H···O, H···H, C···H/H···C, and Cl···O contacts, confirming the presence and importance of both hydrogen and halogen bonding in the crystal packing. iucr.orgiucr.org Specifically, the breakdown of interactions for the CNBA molecule in the co-crystal showed that H⋯H contacts contributed 15.2%. iucr.org

This quantitative approach allows for a detailed comparison of the interaction patterns in different crystal structures, providing a deeper understanding of how molecular structure and functional groups dictate the supramolecular architecture. researchgate.netiucr.org

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a key technique for investigating the thermal transitions of this compound and its derivatives. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition energies. mdpi.comwits.ac.zaresearchgate.net

For this compound, DSC analysis typically shows a sharp endothermic peak corresponding to its melting point. The reported melting point for the pure compound is in the range of 165–168 °C. sigmaaldrich.com In studies of co-crystals formed between this compound and other molecules, DSC is used to confirm the formation of a new crystalline phase by identifying a melting point that is distinct from that of the individual components. wits.ac.za For example, a co-crystal of CNBA with nicotinamide exhibited a melting point of 159.7 °C. iucr.org

DSC measurements have also been employed to assess the thermal stability of related compounds. For instance, in a study of a hypervalent iodine reagent derived from a similar structure, DSC indicated a decomposition energy of 138 kJ/mol. beilstein-journals.org Such data is crucial for evaluating the thermal hazards associated with a compound. beilstein-journals.orgscielo.br The technique can reveal complex thermal behaviors, including multiple endothermic or exothermic events that may correspond to melting, decomposition, or polymorphic transitions. mdpi.com

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

|---|---|---|---|---|

| This compound | Melting Point | 165 - 168 | Not specified | sigmaaldrich.com |

| CNBA-Nicotinamide Co-crystal | Melting Point | 159.7 | Not specified | iucr.org |

| 2-Chloro-5-nitroaniline | Melting Point | 122 | Not specified | mdpi.com |

| 2-Chloro-5-nitroaniline | Decomposition | 245 | Not specified | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.comresearchgate.net

TGA curves for nitro-containing aromatic compounds often show a significant weight loss at elevated temperatures, corresponding to the decomposition of the molecule. scielo.br For related compounds like 2-chloro-5-nitroaniline, TGA has shown that the material is stable up to a certain temperature, beyond which decomposition begins. mdpi.com In one study, 2-chloro-5-nitroaniline was found to be stable up to 110 °C, with weight loss starting around 150 °C and complete decomposition occurring at 245 °C. mdpi.com

When this compound is part of a coordination complex, such as with lanthanide ions, TGA can be used to study the dehydration and subsequent decomposition of the complex. niscpr.res.in For example, the hydrated praseodymium 2-chloro-5-nitrobenzoate complex shows an initial mass loss corresponding to the removal of water molecules, followed by the decomposition of the anhydrous complex at a higher temperature. niscpr.res.in The decomposition of such complexes often proceeds through the formation of oxides. niscpr.res.in

The information from TGA is complementary to that from DSC and is essential for understanding the material's behavior at high temperatures. mdpi.comresearchgate.net

| Compound | Onset of Decomposition (°C) | Reference |

|---|---|---|

| 2-Chloro-5-nitroaniline | ~150 | mdpi.com |

| Praseodymium 2-chloro-5-nitrobenzoate dihydrate | Dehydration: ~131°C (404 K), Decomposition of anhydrous: ~250°C (523 K) | niscpr.res.in |

Computational Chemistry Approaches

Quantum Chemical Calculations (HOMO-LUMO, MEP, NBO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and intermolecular interactions of this compound. researchgate.netisroset.orgtandfonline.comdoi.org

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. tandfonline.com For related nitrobenzoic acid derivatives, the HOMO is often localized on the nitro group and the aromatic ring, while the LUMO is centered on the carboxylic acid moiety. This distribution of orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.nettandfonline.com For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the nitro and carboxylic acid groups, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid, making it a site for nucleophilic attack. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be interpreted as stabilizing intramolecular charge-transfer interactions. researchgate.net For molecules like this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability. For instance, it can reveal the interactions between the lone pair orbitals of the oxygen and chlorine atoms and the antibonding orbitals of the aromatic ring. researchgate.netdntb.gov.ua

These computational methods, when used in conjunction with experimental data, provide a comprehensive understanding of the chemical properties and behavior of this compound systems. researchgate.nettandfonline.com

| Property | Value | Reference |

|---|---|---|

| HOMO Energy | -6.92 eV | |

| LUMO Energy | -2.15 eV | |

| HOMO-LUMO Gap | 4.77 eV |

Conformational Analysis and Molecular Dynamics Simulations

Computational methods such as conformational analysis and molecular dynamics (MD) simulations are powerful tools for understanding the structural behavior and stability of molecules. While specific studies focusing solely on the conformational analysis of this compound are not extensively detailed in the provided research, the principles are well-established and have been applied to its derivatives and related compounds.

Conformational analysis is used to determine the low-energy conformations of a molecule, which are crucial for its interaction with biological targets. For instance, in a study on a cocrystal of ethenzamide and 2-nitrobenzoic acid, a related compound, conformational analysis was employed to identify the lowest energy conformation by analyzing the torsion angles within the molecule.

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule and its complexes over time. These simulations have been instrumental in validating the stability of ligand-protein complexes involving derivatives of nitrobenzoic acids. In a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its inhibitory potential against α-glucosidase and α-amylase. researchgate.net The stability of the ligand-protein complex was assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone over the simulation time. researchgate.net A stable RMSD indicates that the system has reached equilibrium, suggesting the ligand remains stably bound within the active site of the target protein. researchgate.net The simulations revealed that electrostatic interactions and the involvement of water molecules were significant in the binding of the ligand to the protein. researchgate.net

ADMET Prediction and Pharmacokinetic Modeling for Derivatives

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity risks. frontiersin.org In silico ADMET prediction tools are frequently used to assess these properties for novel compounds, including derivatives of this compound.

Studies on various derivatives have utilized platforms like SwissADME to predict their pharmacokinetic properties. frontiersin.orgresearchgate.net These predictions are based on key physicochemical descriptors and established rules such as Lipinski's Rule of Five, which helps to evaluate the drug-likeness of a compound and its potential for oral absorption.

For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in silico ADMET predictions showed that the compounds generally adhered to Lipinski's and Veber's rules, indicating good potential for bioavailability. researchgate.net The predicted human intestinal absorption for these compounds was high, ranging from 93.10% to 95.93%. nih.gov Furthermore, the compounds were predicted to have negligible toxicity. researchgate.net

Similarly, for a series of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives, which start from 3-chloro-4-nitrobenzoic acid, SwissADME analysis indicated favorable drug-likeness properties. researchgate.net

The table below summarizes the key ADMET properties predicted for a representative derivative, (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2), from a study on nitro and chloro indolinone derivatives. frontiersin.org

Table 1: Predicted ADMET Properties for a Representative Nitro-Substituted Derivative

| Parameter | Predicted Value/Classification | Reference |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 302.69 g/mol | frontiersin.org |

| LogP (XLOGP3) | 2.86 | frontiersin.org |

| H-bond Acceptors | 5 | frontiersin.org |

| H-bond Donors | 1 | frontiersin.org |

| Lipophilicity | ||

| Log P o/w (iLOGP) | 3.11 | frontiersin.org |

| Water Solubility | ||

| Log S (ESOL) | -3.73 | frontiersin.org |

| Solubility | 0.03 mg/mL (Poorly soluble) | frontiersin.org |

| Pharmacokinetics | ||

| GI absorption | High | frontiersin.org |

| BBB permeant | No | frontiersin.org |

| P-gp substrate | No | frontiersin.org |

| CYP1A2 inhibitor | Yes | frontiersin.org |

| CYP2C19 inhibitor | Yes | frontiersin.org |

| CYP2C9 inhibitor | No | frontiersin.org |

| CYP2D6 inhibitor | No | frontiersin.org |

| CYP3A4 inhibitor | Yes | frontiersin.org |

| Drug-Likeness | ||

| Lipinski Rule | Yes, 0 violations | frontiersin.org |

These computational models are essential for prioritizing compounds for further experimental testing and optimizing their pharmacokinetic profiles to develop safer and more effective therapeutic agents.

Research Applications of 2-chloro-5-nitrobenzoic Acid in Pharmaceutical and Agrochemical Sciences

Pharmaceutical Intermediate Development

2-Chloro-5-nitrobenzoic acid serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its chemical structure, featuring both a chloro and a nitro group on a benzoic acid backbone, allows for diverse chemical modifications, making it a valuable starting material for drug discovery and development. chemimpex.comguidechem.com

Synthesis of Antibacterial Compounds (e.g., Sesquiterpenoids)

Research has demonstrated the use of this compound in the synthesis of sesquiterpenoids, which are being investigated as potential antibacterial agents. chemicalbook.comchemicalbook.incymitquimica.com The unique chemical properties of this compound facilitate its incorporation into complex molecular structures like those of sesquiterpenoids, which are a class of natural products known for their diverse biological activities. chemicalbook.comchemicalbook.incymitquimica.com

Development of Enzyme Inhibitors (e.g., LSD1 inhibitors, Cathepsin L inhibitors)

This chemical compound is instrumental in the development of various enzyme inhibitors. It is used in the synthesis of substituted phenyl oxazoles, which have been identified as novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer cell proliferation. chemicalbook.comchemicalbook.incymitquimica.com Additionally, this compound is a key starting material for the synthesis of Cathepsin L inhibitors, which are being explored for their therapeutic potential. chemicalbook.comchemicalbook.incymitquimica.comglobalsources.com

Precursor for Active Pharmaceutical Ingredients (APIs) (e.g., Mesalamine, Chlorquinaldol, Butafenacil)

A significant application of this compound is its role as a precursor in the industrial production of several established APIs.

Mesalamine: This anti-inflammatory drug, used to treat inflammatory bowel disease, is synthesized starting from this compound. researchgate.netrasayanjournal.co.in The process typically involves the conversion of the chloro group to a hydroxyl group, followed by the reduction of the nitro group to an amine. researchgate.netrasayanjournal.co.in

Chlorquinaldol: While detailed synthesis pathways are proprietary, the structural components of this antibacterial and antifungal agent suggest that this compound can serve as a key starting material.

Butafenacil: This herbicide's synthesis involves intermediates that can be derived from this compound. arveelabs.comwikipedia.org

The following table provides a summary of these APIs and the role of this compound.

| API | Therapeutic/Application Area | Role of this compound |

| Mesalamine | Anti-inflammatory (Inflammatory Bowel Disease) | Starting material for synthesis. researchgate.netrasayanjournal.co.in |

| Chlorquinaldol | Antibacterial, Antifungal | Potential key starting material. |

| Butafenacil | Herbicide | Precursor for synthetic intermediates. arveelabs.comwikipedia.org |

Exploration of Anticancer Properties in Derived Compounds

The chemical scaffold of this compound has been utilized to create novel compounds with potential anticancer activity. guidechem.com For instance, it has been used in the synthesis of Ciminalum–thiazolidinone hybrids, which have shown significant anticancer activity against various cancer cell lines. nih.gov Research is ongoing to explore the full potential of derivatives of this compound in oncology. guidechem.comderpharmachemica.com

Impurity Profiling and Control in Drug Substances (e.g., Mesalazine Impurity M)

In the manufacturing of mesalamine, this compound is recognized as a known impurity, designated as "Mesalazine Impurity M". synzeal.comscientificlabs.iesynthinkchemicals.com As such, it serves as a crucial pharmaceutical secondary standard for quality control. scientificlabs.ie High-performance liquid chromatography (HPLC) methods utilize this compound as a reference standard to detect and quantify its presence in the final drug substance, ensuring the purity and safety of the mesalamine product. scientificlabs.iesigmaaldrich.com

Agrochemical Synthesis and Formulation

Beyond pharmaceuticals, this compound is a key intermediate in the agrochemical industry. chemimpex.comgithub.comguidechem.com It is used in the synthesis of various crop protection products, including herbicides and pesticides. chemimpex.comarveelabs.comgithub.com Its incorporation into these formulations can enhance their efficacy in controlling weeds and pests, thereby improving crop yields. chemimpex.com One notable example is its use as an intermediate for the herbicide Butafenacil. arveelabs.com

Intermediate for Herbicides and Pesticides

This compound is a pivotal building block in the agrochemical industry, widely utilized as an intermediate in the synthesis of crop protection agents. chemimpex.comamoghchemicals.innetascientific.com Its chemical structure, featuring chloro and nitro functional groups on a benzoic acid backbone, provides controlled reactivity for creating more complex molecules. amoghchemicals.innetascientific.com The compound serves as a precursor in the development of various pesticide molecules designed to improve crop yield and manage pests. chemimpex.comguidechem.com

Research and industrial applications confirm its role in formulating agrochemicals. chemimpex.com For instance, it is identified as an intermediate in the manufacturing of specific crop protection products, such as the herbicide Butafenacil. arveelabs.com The versatility of this compound allows for its use in multi-step synthetic pathways that lead to the creation of effective herbicides and pesticides. netascientific.comguidechem.com Its derivatives are also key components in the synthesis of agricultural chemicals. google.com

Table 1: Applications of this compound in Agrochemical Synthesis

| Application Area | Role of this compound | Specific Examples | Source(s) |

|---|---|---|---|

| Herbicides | Key Intermediate | Butafenacil | arveelabs.com |

| Pesticides | Precursor/Intermediate | General Pesticide Molecules | chemimpex.comguidechem.com |

Enhancing Efficacy in Crop Protection Agents

Beyond its function as a synthetic intermediate, the incorporation of this compound into agrochemical formulations has been noted to enhance the efficacy of the final products. chemimpex.comnetascientific.com Its use in these formulations contributes to more effective crop protection by boosting the performance of both pesticides and herbicides. chemimpex.comnetascientific.com The stability and reactivity of this compound are appreciated by researchers as they facilitate the production of high-purity agrochemical products with improved performance characteristics. chemimpex.comnetascientific.com

Material Science and Dye Applications

Synthesis of Specialty Polymers and Coatings

In the field of material science, this compound is utilized in the production of specialty polymers and coatings. chemimpex.com These materials benefit from the inclusion of this compound, which can provide enhanced durability and chemical resistance for various industrial applications. chemimpex.com

A specific research finding highlights its function as a ligand in creating advanced polymers. It can react with Europium(III) to form a one-dimensional coordination polymer that exhibits red luminescence. sigmaaldrich.comchemicalbook.inchemicalbook.com This application demonstrates its utility in developing novel materials with specific optical properties.

Intermediate in the Production of Dyes and Pigments

This compound is a well-established intermediate in the synthesis of dyes and organic pigments. chemimpex.comamoghchemicals.insdichem.com The compound's characteristic chloro and nitro groups make it a valuable precursor for developing complex organic molecules used as colorants. chemimpex.comnetascientific.com Industrial synthesis pathways show that this compound can be produced from the nitration of o-chlorobenzoic acid, positioning it as a key step in the manufacturing chain for certain dyes and pigments. epa.govprepchem.com Furthermore, its derivative, 2-chloro-5-nitrobenzoyl chloride, has been used in research for synthesizing azo dyes, a significant class of colorants known for properties like excellent lightfastness.

Table 2: Applications in Material Science and Dye Synthesis

| Application Area | Role of this compound | Specific Findings | Source(s) |

|---|---|---|---|

| Specialty Polymers | Building Block / Ligand | Forms a luminescent coordination polymer with Eu(III). | chemimpex.comsigmaaldrich.comchemicalbook.in |

| Coatings | Additive/Intermediate | Contributes to enhanced durability and chemical resistance. | chemimpex.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-3-nitrobenzoic acid |

| 2-Chloro-4-fluoro-5-nitrobenzaldehyde |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid |

| This compound |

| 2-chloro-5-nitrobenzoyl chloride |

| Butafenacil |

| Europium(III) |

Environmental Fate and Biotransformation Research of 2-chloro-5-nitrobenzoic Acid

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of chlorinated nitroaromatic compounds is a complex process due to the electron-withdrawing properties of the nitro and chloro substituents, which make the aromatic ring less susceptible to oxidative attack by microbial enzymes. plos.orgnih.gov However, various microorganisms have evolved specialized enzymatic systems to overcome this recalcitrance. nih.govnih.gov

While specific studies on 2-chloro-5-nitrobenzoic acid are limited, research on structurally similar compounds demonstrates the capacity of bacteria to utilize them as sole sources of essential nutrients. For instance, Acinetobacter sp. strain RKJ12 has been shown to use the isomeric compound 2-chloro-4-nitrobenzoic acid (2C4NBA) as its only source of carbon, nitrogen, and energy. nih.govasm.org Similarly, Cupriavidus sp. strain CNP-8 can utilize a related compound, 2-chloro-5-nitrophenol (2C5NP), as its sole source of carbon and nitrogen. frontiersin.org This metabolic versatility suggests that bacteria capable of growing on this compound likely exist in contaminated environments. The ability of microorganisms to use such compounds for growth is a cornerstone of potential bioremediation applications. nih.govasm.org

| Organism | Related Compound Utilized | Nutrient Source |

| Acinetobacter sp. strain RKJ12 | 2-Chloro-4-nitrobenzoic acid (2C4NBA) | Carbon, Nitrogen, Energy nih.govresearchgate.net |